Enrofloxacin Butyl Ester
Description
Enrofloxacin Butyl Ester is a synthetic derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This esterification strategy is common in prodrug design to optimize pharmacokinetic properties, such as solubility and metabolic stability.
Properties
Molecular Formula |
C23H30FN3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
butyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30FN3O3/c1-3-5-12-30-23(29)18-15-27(16-6-7-16)20-14-21(19(24)13-17(20)22(18)28)26-10-8-25(4-2)9-11-26/h13-16H,3-12H2,1-2H3 |
InChI Key |
UMURLZVFTAULTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)CC)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Butyl Ester typically involves the esterification of Enrofloxacin with butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{Enrofloxacin} + \text{Butyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to isolate the ester product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Enrofloxacin Butyl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the parent compound Enrofloxacin can undergo such reactions under specific conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Enrofloxacin and butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of Enrofloxacin.
Scientific Research Applications
Enrofloxacin Butyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections in animals.
Medicine: Explored for its improved pharmacokinetic properties compared to Enrofloxacin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of veterinary pharmaceuticals and formulations .
Mechanism of Action
The mechanism of action of Enrofloxacin Butyl Ester is similar to that of Enrofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, it prevents the supercoiling and subsequent replication of bacterial DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Thermodynamic and Crystallographic Considerations
While direct data on this compound is scarce, studies on Oleanolic Acid Butyl Ester highlight critical physicochemical properties:
- Polymorphism : Butyl esters can exhibit multiple crystal forms (e.g., layered vs. helical structures), with stability dictated by van der Waals forces rather than hydrogen bonding .
- Thermal Behavior : Differential scanning calorimetry (DSC) reveals distinct melting points (e.g., 146°C for layered P21-but-OA vs. metastable R3 phases), underscoring the impact of packing efficiency on stability .
Computational Predictions and Limitations
Advanced computational tools (e.g., CrystalExplorer, PIXEL) quantify intermolecular interactions in ester derivatives:
- Energy Contributions : Dispersive forces account for >60% of stabilization in butyl ester crystals, even when hydrogen bonds are present .
- Packing Efficiency: Helical aggregates (e.g., R3-but-OA) exhibit lower packing coefficients due to solvent inclusion, a phenomenon relevant to formulation challenges .
Q & A
Q. How can researchers enhance the reproducibility of this compound studies across laboratories?
- Methodological Answer :
- Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in public repositories (Zenodo, Figshare).
- Standardize buffer compositions, cell lines, and bacterial strains (e.g., ATCC references).
- Use controlled vocabularies (e.g., CHEBI IDs) for compound annotation.
- Collaborate via inter-laboratory ring trials to validate critical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
